molecular formula C12H13NO9 B1423183 4-Nitrophenyl alpha-D-Glucuronide CAS No. 71484-85-0

4-Nitrophenyl alpha-D-Glucuronide

Cat. No.: B1423183
CAS No.: 71484-85-0
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-GBVMLCMLSA-N
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Description

4-Nitrophenyl alpha-D-Glucuronide is a synthetic compound widely used in biochemical research. It is a derivative of glucuronic acid, where the glucuronic acid is conjugated with a 4-nitrophenyl group. This compound is primarily utilized as a chromogenic substrate for the detection and measurement of alpha-glucuronidase activity in various biological samples .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl alpha-D-Glucuronide is the enzyme alpha-glucuronidase . Alpha-glucuronidase is a type of glycosidase enzyme that catalyzes the hydrolysis of the glycosidic bond in glucuronides, a diverse family of naturally occurring small molecules that play important roles in various biological processes.

Mode of Action

This compound interacts with its target, alpha-glucuronidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the glycosidic bond in this compound, leading to the release of 4-nitrophenol .

Biochemical Pathways

The enzymatic hydrolysis of this compound by alpha-glucuronidase is part of the larger glucuronidation pathway. This pathway is crucial for the detoxification and elimination of potentially harmful substances in the body. The hydrolysis of this compound results in the production of 4-nitrophenol, a compound that can be further metabolized or excreted .

Pharmacokinetics

As a substrate for alpha-glucuronidase, it is likely that this compound is metabolized into 4-nitrophenol and glucuronic acid, which can then be excreted from the body .

Result of Action

The enzymatic action of alpha-glucuronidase on this compound results in the production of 4-nitrophenol . This compound is yellow-colored, and its formation can be monitored spectrophotometrically, making this compound a useful tool for measuring the activity of alpha-glucuronidase in biochemical assays .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of alpha-glucuronidase, and thus the rate of hydrolysis of this compound, can be affected by factors such as pH and temperature . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of alpha-glucuronidase, can also influence the action of this compound .

Safety and Hazards

Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance . Store in a dry place. Keep the container tightly closed. Protect from light .

Future Directions

4-Nitrophenyl alpha-D-Glucuronide has been used as a substrate in an alpha-glucosidase inhibition assay . It has potential for use in research, biochemical enzyme assays, and in vitro diagnostic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl alpha-D-Glucuronide typically involves the reaction of glucuronic acid derivatives with 4-nitrophenol under specific conditionsThe protecting groups are then removed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl alpha-D-Glucuronide is unique due to its specificity for alpha-glucuronidase, making it an essential tool for studying this enzyme’s activity. Its chromogenic properties allow for easy and accurate detection, which is not always possible with other substrates .

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-GBVMLCMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693695
Record name 4-Nitrophenyl beta-L-gulopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71484-85-0
Record name 4-Nitrophenyl beta-L-gulopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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